Boc-D-Arg(Pbf)-OH
Overview
Description
Boc-D-Arg(Pbf)-OH, also known as Nα-Boc-Nω-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulphonyl)-D-arginine, is an arginine derivative .
Molecular Structure Analysis
The molecular formula of this compound is C24H38N4O7S . It has a molecular weight of 526.64600 . The InChI code is 1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6 .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results .Physical and Chemical Properties Analysis
This compound is a solid substance . Its exact physical properties such as density, boiling point, and melting point are not specified in the search results .Scientific Research Applications
Synthesis of Cyclic RGD Peptides : Boc-D-Arg(Pbf)-OH is used in the microwave-assisted solid-phase synthesis of cyclic RGD peptides, which are potent antagonists for the αvβ3 integrin receptor. This method is applicable for the synthesis of linear pentapeptides and cyclic RGD peptides with high purity (Yamada et al., 2012).
Minimization of Tryptophan Alkylation : In solid-phase peptide synthesis, the use of Pbf and Boc side-chain protection for Arg and Trp, respectively, can minimize side-chain protecting group scavenger use, thus reducing Trp alkylation (Fields & Fields, 1993).
Incorporation in Solid-Phase Peptide Synthesis : A method for incorporating Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis (SPPS) using N-butylpyrrolidinone (NBP) as a solvent is developed to address issues such as reduced yield and formation of des-Arg peptides (de la Torre et al., 2020).
Synthesis of Glutaryl-Containing Peptide Derivatives : Derivatives of tetrapeptides containing a glutaric acid fragment as a linker are synthesized using this compound, facilitating binding to other biologically active molecules or nanoparticles (Demin et al., 2019).
Microwave Heating in N-Methylated Peptides Synthesis : In the synthesis of N-methylated peptides, the incorporation of Fmoc-Arg(Pbf)-OH shows higher yields at room temperature due to the prevention of intramolecular Arg lactam formation (Roodbeen et al., 2012).
Light-Activated Anticancer and Antibacterial Activity : Pbf-protected argininic acid is used in the synthesis of conjugated polymer nanoparticles for light-activated anticancer and antibacterial activity with imaging capabilities (Chong et al., 2012).
Method for Pbf-Protected Argininic Acid Synthesis : A method is developed for efficiently synthesizing Pbf-protected argininic acid, a building block for Fmoc-solid phase peptide synthesis (Cupido et al., 2005).
Mechanism of Action
Safety and Hazards
Boc-D-Arg(Pbf)-OH is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261 and P305+P351+P338 . It is advised to keep it in a dark place, under an inert atmosphere, and at room temperature .
Future Directions
Properties
IUPAC Name |
(2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXPOKENLGCID-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583793 | |
Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186698-61-3 | |
Record name | N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(1,1-dimethylethoxy)carbonyl]-D-ornithine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186698-61-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (E)-N~5~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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